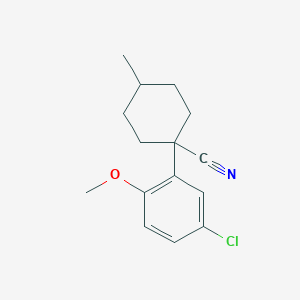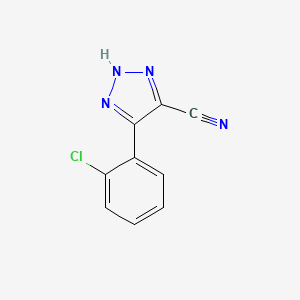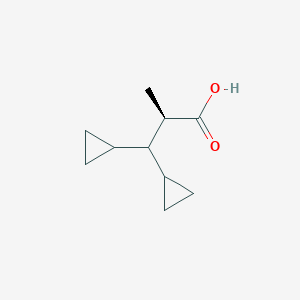
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione, also known as MTDP, is a synthetic compound that belongs to the class of thiomorpholines. MTDP has been studied for its potential biological activities, including its use as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is not fully understood. However, it has been proposed that 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione exerts its biological activities through the inhibition of enzymes involved in various cellular processes. For example, 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has also been shown to inhibit the activity of β-glucuronidase, an enzyme involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects:
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been shown to exhibit various biochemical and physiological effects. 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been found to induce apoptosis, a form of programmed cell death, in cancer cells. 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has also been shown to inhibit the growth of various fungi and bacteria, suggesting its potential as an antimicrobial agent. In addition, 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has several advantages for lab experiments. 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is a synthetic compound, which allows for precise control over its chemical structure and purity. In addition, 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been shown to exhibit biological activities, which makes it a promising drug candidate for the treatment of various diseases. However, there are also limitations to the use of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione in lab experiments. 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has low solubility in water, which may limit its use in certain assays. In addition, the mechanism of action of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione research. One direction is to further investigate the mechanism of action of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione. Understanding the molecular targets of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione may provide insights into its biological activities and potential therapeutic uses. Another direction is to explore the potential of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione as a drug candidate for the treatment of various diseases. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione as a therapeutic agent. Finally, there is a need for the development of more efficient synthesis methods for 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione, which may improve its availability for research and potential clinical use.
In conclusion, 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is a synthetic compound that has been studied for its potential biological activities, including its use as a drug candidate for the treatment of various diseases. The synthesis method of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of a base to form a β-ketoester intermediate. 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been found to exhibit antitumor, antifungal, and antibacterial activities, as well as anti-inflammatory and antioxidant properties. However, the mechanism of action of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione is not fully understood, and further research is needed to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of a base to form a β-ketoester intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then cyclized with propionic anhydride to form the final product, 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been studied for its potential biological activities, including its use as a drug candidate for the treatment of various diseases. 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been found to exhibit antitumor, antifungal, and antibacterial activities. In addition, 3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-12(14)13-6-7-18(15,16)8-10(13)11-5-4-9(2)17-11/h3-5,10H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJVYOULYLICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CS(=O)(=O)CCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methylfuran-2-yl)-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)

![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2655252.png)

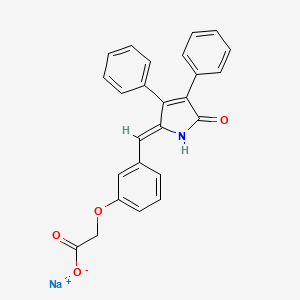
methanone](/img/structure/B2655257.png)
![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)
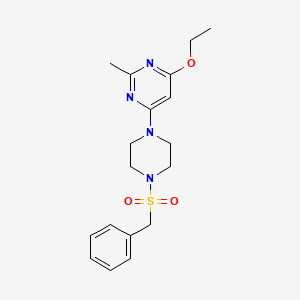
![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)
